Clidinium
説明
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors. |
|---|---|
CAS番号 |
7020-55-5 |
分子式 |
C22H26NO3+ |
分子量 |
352.4 g/mol |
IUPAC名 |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1 |
InChIキー |
HOOSGZJRQIVJSZ-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
melting_point |
240-241 °C |
他のCAS番号 |
7020-55-5 |
関連するCAS |
3485-62-9 (bromide) |
同義語 |
clidinium clidinium bromide clidinium iodide clidinium iodide, (+-)-isomer clidinium iodide, 11C-labeled clidinium iodide, 3H-labeled clidinium, 1-(methyl-11C)-labeled clidinium, 11C-labeled clidinium, 3H-labeled N-methyl quinuclidinyl benzilate |
製品の起源 |
United States |
Molecular and Cellular Pharmacology of Clidinium
Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity (M1, M3, etc.)
Clidinium exhibits selectivity as an antagonist of muscarinic acetylcholine receptors. It primarily inhibits the M1 muscarinic receptors. drugbank.comunict.itguidetopharmacology.org Additionally, this compound is also identified as an antagonist of the M3 muscarinic acetylcholine receptors. wikipedia.orgguidetopharmacology.orgebi.ac.ukguidetopharmacology.org Some sources broadly categorize it as an antagonist of both M1 and M3 muscarinic acetylcholine receptors. guidetopharmacology.orgguidetopharmacology.org
Ligand-Receptor Binding Kinetics
The interaction of this compound with its target receptors involves specific binding kinetics, characterized by association and dissociation rates, and equilibrium dissociation constants.
The dynamics of ligand-receptor binding are described by association (k_on) and dissociation (k_off) rate constants. While the observed association rate (k_obs) increases linearly with ligand concentration, the association rate (k_on) and dissociation rate (k_off) are intrinsic constants for a given drug-receptor interaction. bmglabtech.compepolska.pl The dissociation rate constant (k_off) is particularly important as it dictates the duration an interaction exists. sprpages.nl
For this compound, data from studies on muscarinic M3 antagonists indicate a dissociation rate constant (k_off) of 0.02 min⁻¹ and a dissociation half-life (t₁/₂) of approximately 30 minutes. cambridgemedchemconsulting.com For comparison, kinetic studies on other muscarinic ligands, such as [³H]pirenzepine binding to human neuroblastoma cells, have yielded association rate constants (k₊₁) of 5.2 ± 1.4 × 10⁶ M⁻¹ min⁻¹ and dissociation rate constants (k₋₁) of 1.1 ± 0.06 × 10⁻¹ min⁻¹. nih.gov
Table 1: this compound Binding Kinetic Parameters (Example from M3 Antagonist Comparison)
| Parameter | Value | Unit |
| Dissociation Rate (k_off) | 0.02 | min⁻¹ |
| Dissociation Half-Life (t₁/₂) | 30 | minutes |
| Equilibrium Dissociation Constant (K_d) | 0.3 | nM |
Note: The K_d value in this table is presented for context from the same source discussing kinetic parameters, not as a direct kinetic measurement itself. cambridgemedchemconsulting.com
The equilibrium dissociation constant (K_d) is a fundamental measure of a ligand's affinity for its binding site, representing the concentration of ligand at which half of the target molecules are in the bound state under equilibrium conditions. bmglabtech.comnanotempertech.com
Studies using [³H]-NMeQNB (this compound) have demonstrated high-affinity binding to muscarinic receptors. In crude membranes of freshly isolated bovine aortic endothelial cells, the K_d was determined to be 0.48 nM. ncats.io For freshly harvested intact bovine aortic endothelial cells, the K_d was 0.35 nM. ncats.io The maximum binding capacity in these studies was 14 ± 3 fmol/mg protein for membranes and 9 ± 2 fmol/mg total cell protein for intact cells, corresponding to approximately 900 binding sites per endothelial cell. ncats.io Stereospecificity of the binding sites was observed, with inhibition by dexetimide (B1670337) (K_i = 0.63 nM) and its stereoisomer levetimide (B1674941) (K_i = 3.2 µM), indicating a selectivity factor of approximately 5000. ncats.io
In the context of myocardial muscarinic receptors, the equilibrium dissociation constant (K_d) was reported as 2.0 ± 0.5 pmole/ml tissue, with a receptor concentration (Bmax) of 26 ± 7 pmole/ml tissue. researchgate.net
Table 2: this compound Equilibrium Dissociation Constants (K_d)
| Source/Context | K_d Value | Unit |
| Bovine Aortic Endothelial Cells (Crude Membranes) | 0.48 | nM |
| Bovine Aortic Endothelial Cells (Intact Cells) | 0.35 | nM |
| Myocardial Muscarinic Receptors | 2.0 ± 0.5 | pmole/ml tissue |
The concept of drug-target residence time posits that the duration and extent of a drug's pharmacological effect are determined by the lifetime of the drug-target binary complex, rather than solely by its equilibrium affinity (K_d) or systemic drug concentration. cambridgemedchemconsulting.comnih.gov A long residence time, characterized by a slow dissociation rate (low k_off), can lead to a prolonged pharmacological effect and potentially enhance target selectivity. cambridgemedchemconsulting.comnih.gov This is particularly relevant for indications requiring an extended pharmacological profile, as a compound with a long binding half-life can maintain its effect even after systemic drug levels have diminished to equilibrium-insignificant concentrations. cambridgemedchemconsulting.com
Interaction with Postganglionic Parasympathetic Neuroeffector Sites
This compound's primary mechanism involves inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites throughout the body. drugbank.comhres.cancats.iobiocat.compharmaoffer.comunict.itbauschhealth.ca These crucial receptor sites are found on the autonomic effector cells of various tissues, including smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands. hres.cabauschhealth.ca By competitively blocking acetylcholine at these locations, this compound effectively reduces the motility and secretory activity of the gastrointestinal system. hres.camims.combauschhealth.ca Due to its quaternary ammonium (B1175870) structure, this compound is ionized at physiological pH, resulting in poor uptake across the blood-brain barrier, which means its pharmacological effects are largely peripheral. bmj.com
Investigation of Novel Molecular Targets and Off-Target Interactions
Immunomodulatory Mechanisms via Receptor Interaction on Immune Cells
This compound functions as an immunomodulator by interacting with specific receptors located on immune cells, thereby influencing intracellular signaling pathways guidetopharmacology.org. Its molecular structure enables it to induce conformational changes in these receptors, leading to alterations in gene expression and the activation status of immune cells guidetopharmacology.org. This interaction can modulate the release of signaling molecules, contributing to the fine-tuning of immune responses and fostering a balanced immune environment guidetopharmacology.org.
As an anticholinergic agent, this compound primarily acts as a muscarinic antagonist guidetopharmacology.orgnih.gov. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels idrblab.net. Specifically, M3 muscarinic receptors are involved in signal transduction pathways within the respiratory epithelium nih.gov. Agonist binding to M3 receptors leads to their association with the trimeric G-protein Gq, which subsequently activates phospholipase Cβ1 (PLCβ), resulting in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) nih.gov. IP3, in turn, stimulates the release of calcium (Ca++) from intracellular stores nih.gov. Furthermore, both M2 and M3 receptors play significant roles in regulating the mTOR and Ras/RAF/ERK pathways, which are crucial for mesenchymal cell growth and differentiation, and are implicated in airway remodeling in response to inflammation nih.gov.
The interaction of this compound with these receptors on immune cells suggests a mechanism by which it can influence immune cell activity and inflammatory responses.
| Receptor Type | Primary Interaction | Downstream Signaling | Cellular Effects |
| Muscarinic Acetylcholine Receptors (mAChRs) | Antagonism by this compound guidetopharmacology.orgnih.gov | Inhibition of adenylate cyclase, phosphoinositide breakdown, modulation of K+ channels idrblab.net | Modulation of gene expression, immune cell activation, fine-tuning of immune response guidetopharmacology.org |
| M3 Muscarinic Receptors | Antagonism by this compound guidetopharmacology.orgnih.gov | Gq protein activation, PLCβ activation, IP3 generation, Ca++ release nih.gov | Influence on smooth muscle relaxation, decreased secretions guidetopharmacology.orgnih.gov |
| M2 and M3 Receptors | Antagonism by this compound guidetopharmacology.orgnih.gov | Regulation of mTOR and Ras/RAF/ERK pathways nih.gov | Impact on mesenchymal cell growth, differentiation, airway remodeling nih.gov |
Potential Modulation of PI3K-Akt Signaling Pathways
The PI3K-Akt signaling pathway is a fundamental intracellular pathway critical for numerous biological responses, including cell growth, survival, proliferation, differentiation, DNA repair, and apoptosis guidetopharmacology.org. Dysregulation of this pathway can significantly influence the functioning of alveolar immune and airway epithelial cells, leading to heightened immunological responses and chronic inflammation, as observed in conditions like chronic obstructive pulmonary disease (COPD) guidetopharmacology.org.
While the literature highlights the importance of the PI3K-Akt pathway in immune regulation and cellular processes, direct evidence explicitly detailing this compound's modulation of this specific pathway on immune cells is not extensively documented in the provided research. However, muscarinic acetylcholine receptor (mAChR) pathways, which this compound targets, are recognized as significant pathways in cellular regulation. For instance, studies on myotube formation assays have indicated that compounds targeting mAChR pathways, as well as those targeting PI3K/Akt, mTOR, and MAPK signaling pathways, can influence cellular differentiation. Additionally, M2 and M3 muscarinic receptors, which are affected by this compound, are known to regulate mTOR and Ras/RAF/ERK pathways nih.gov. These pathways are often interconnected or downstream of the PI3K-Akt axis, suggesting a potential, albeit indirect, influence. Further research is required to delineate any direct modulatory effects of this compound on the PI3K-Akt signaling pathway within immune cells.
Interaction with NF-κB Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal transcription factor system involved in the regulation of numerous genes, particularly those associated with inflammation and the production of cytokines nih.gov. Activation of NF-κB is a key event in various immune and inflammatory responses.
Research indicates an interaction between anticholinergic compounds and NF-κB signaling. For example, a diagram illustrates that athis compound (B1254267) bromide, a structurally similar anticholinergic agent to this compound, interacts with active amino acid residues of the NF-κB receptor nih.gov. This suggests a potential mechanism by which muscarinic antagonists could influence NF-κB activity.
In broader immunological contexts, NF-κB activation is triggered by various stimuli, including lipopolysaccharide (LPS) and endogenous ligands for Toll-like receptor 4 (TLR4), leading to the subsequent induction of pro-inflammatory cytokines. Moreover, oxidative stress can activate NF-κB signaling pathways, contributing to the transcription of genes like matrix metalloproteinase 9 (MMP9), which is implicated in lung tissue damage and airway remodeling. The NF-κB pathway also plays an important role in the activation mechanism of thymic stromal lymphopoietin (TSLP), an alarmin cytokine released by airway epithelial cells that stimulates downstream inflammatory responses. The ability to inhibit NF-κB signaling can exert significant anti-inflammatory effects, for instance, by abrogating colonic inflammation through the inhibition of the p65 subunit of NF-κB. While direct evidence for this compound's precise interaction with NF-κB is limited, the observed interaction of related anticholinergics and the central role of NF-κB in inflammatory processes highlight a potential area for further investigation regarding this compound's immunomodulatory actions.
| Signaling Pathway | Key Components/Interactions | Potential Influence by this compound (or related compounds) | Research Findings/Implications |
| NF-κB Signaling Pathways | Transcription factor NF-κB, associated with cytokine transcription nih.gov | Athis compound bromide (structurally similar to this compound) interacts with NF-κB receptor nih.gov | Suggests potential modulation of inflammatory responses and cytokine production nih.gov |
| Activated by LPS and TLR4 ligands | Contributes to pro-inflammatory cytokine induction | ||
| Activated by oxidative stress | Leads to transcription of inflammatory mediators like MMP9 |
Advanced Synthetic Methodologies and Chemical Derivatization of Clidinium
Strategies for Quaternary Ammonium (B1175870) Compound Synthesis
Quaternary ammonium compounds (QACs), such as clidinium, are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. The primary and most traditional method for their synthesis is the alkylation of a tertiary amine, a process often referred to as the Menshutkin reaction. This reaction involves the treatment of a tertiary amine with an alkyl halide. The synthesis of this compound bromide follows this classic route, where the tertiary nitrogen of the quinuclidine (B89598) ring system is alkylated.
Alternative strategies for QAC synthesis include phase transfer catalysis, which is particularly useful for reactions involving reagents in immiscible phases. In recent years, there has been a growing interest in developing greener synthetic methods, such as solvent-free or microwave-assisted reactions, to reduce environmental impact and improve reaction efficiency.
A general representation of the quaternization of a tertiary amine is shown below:
R₃N + R'-X → [R₃NR']⁺X⁻Where R₃N is a tertiary amine, R'-X is an alkylating agent, and [R₃NR']⁺X⁻ is the resulting quaternary ammonium salt.
Optimization of Synthetic Pathways for this compound Bromide
The synthesis of this compound bromide is a multi-step process that begins with the esterification of 3-quinuclidinol (B22445) with benzilic acid or its derivatives, followed by quaternization of the nitrogen atom. A common pathway involves the reaction of 3-hydroxyquinuclidine with benzilic acid chloride to form the ester, 3-quinuclidinyl benzilate. This intermediate is then alkylated with methyl bromide to yield this compound bromide. nih.gov
Another described method involves the transesterification of a lower alkyl ester of benzilic acid, such as methyl benzilate, with 3-quinuclidinol in the presence of an alkali metal alcoholate like sodium methylate. google.com The final step in the synthesis of this compound bromide is the quaternization of the tertiary nitrogen of the 3-quinuclidinyl benzilate intermediate with methyl bromide.
Optimization of this synthetic pathway focuses on several key aspects:
Yield Improvement: Maximizing the conversion of reactants to products at each step.
Purity Enhancement: Minimizing the formation of by-products and simplifying purification procedures.
Process Efficiency: Reducing reaction times and energy consumption.
Scalability: Ensuring the process is viable and safe for large-scale industrial production.
Cost-Effectiveness: Utilizing readily available and affordable starting materials and reagents.
Strategies for optimization may include the use of advanced catalytic systems, continuous flow chemistry, and automated robotic platforms to systematically vary reaction parameters and identify optimal conditions. nih.gov
Table 1: Key Reactions in the Synthesis of this compound Bromide
| Reaction Step | Reactants | Product | Key Considerations |
|---|---|---|---|
| Esterification | 3-Quinuclidinol and Methyl Benzilate | 3-Quinuclidinyl Benzilate | Use of a catalyst (e.g., sodium methylate), removal of methanol (B129727) byproduct to drive the reaction forward. google.com |
| Quaternization (Menshutkin Reaction) | 3-Quinuclidinyl Benzilate and Methyl Bromide | This compound Bromide | Control of temperature and pressure, selection of an appropriate solvent. |
Preparation of Labeled this compound Analogues for Research
Isotopically labeled analogues of this compound are invaluable tools for various research applications, including in vivo imaging with Positron Emission Tomography (PET) and for conducting mechanistic and metabolic studies.
The short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 minutes) is frequently used to label molecules for PET imaging. radiologykey.com The synthesis of ¹¹C-labeled compounds must be rapid and efficient due to the short half-life of the radionuclide. nih.govradiologykey.com
For ¹¹C-labeled this compound, the most direct approach would be the N-methylation of the precursor, 3-quinuclidinyl benzilate, using a ¹¹C-labeled methylating agent. The most common precursor for this is [¹¹C]methyl iodide ([¹¹C]CH₃I), which is itself synthesized from cyclotron-produced [¹¹C]carbon dioxide or [¹¹C]methane. radiologykey.com
The radiosynthesis would proceed as follows:
Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I.
N-[¹¹C]methylation: The tertiary amine precursor, 3-quinuclidinyl benzilate, is reacted with [¹¹C]CH₃I to form [¹¹C]this compound.
Purification: The final product is rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for injection.
This method has been successfully applied to the synthesis of other ¹¹C-labeled muscarinic receptor antagonists, such as [¹¹C]N-methylpiperidyl benzilate. nih.gov
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is widely used as a tracer in mechanistic and metabolic studies. nih.gov Replacing hydrogen with deuterium can alter the rate of chemical reactions involving that atom (a phenomenon known as the kinetic isotope effect), which provides valuable insights into reaction mechanisms. Furthermore, deuterium-labeled compounds are used as internal standards in quantitative analysis by mass spectrometry. nih.govnih.gov
A deuterium-labeled analogue of this compound can be synthesized by incorporating deuterium into one of its precursors. For instance, a deuterated version of 3-quinuclidinyl benzilate has been synthesized using benzilic-d₅ acid, where the five hydrogen atoms on one of the phenyl rings of the benzilic acid moiety are replaced with deuterium. researchgate.net This labeled intermediate can then be methylated to produce this compound with a deuterated benzilate group.
The synthesis of such an analogue allows for:
Metabolic Fate Studies: Tracking the biotransformation of the drug in the body.
Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion of the drug.
Mechanistic Investigations: Understanding the chemical and enzymatic processes involving the drug molecule.
Analysis of Synthetic Intermediates and Degradation Products
The analysis of synthetic intermediates and potential degradation products is critical for ensuring the quality, stability, and purity of the final this compound bromide product. High-performance liquid chromatography (HPLC) is a primary analytical technique used for this purpose.
Forced degradation studies are conducted under various stress conditions to identify potential degradation pathways and products. These conditions typically include:
Acidic and Alkaline Hydrolysis: this compound bromide is susceptible to hydrolysis, particularly under alkaline conditions, which can cleave the ester linkage. researchgate.net This results in the formation of 3-hydroxy-1-methylquinuthis compound and benzilic acid.
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various oxidation products.
Thermal Degradation: High temperatures can induce decomposition.
Photolytic Degradation: Exposure to light can cause photodegradation.
The separation and identification of these intermediates and degradation products are achieved using stability-indicating HPLC methods, often coupled with mass spectrometry (LC-MS) for structural elucidation.
Table 2: Common Degradation Products of this compound Bromide under Stress Conditions
| Stress Condition | Primary Degradation Pathway | Major Degradation Products | Analytical Method |
|---|---|---|---|
| Acid Hydrolysis | Ester Hydrolysis | 3-Hydroxy-1-methylquinuthis compound, Benzilic Acid | HPLC, LC-MS researchgate.net |
| Alkaline Hydrolysis | Ester Hydrolysis (more rapid than acidic) | 3-Hydroxy-1-methylquinuthis compound, Benzilic Acid | HPLC, LC-MS researchgate.net |
| Oxidative Conditions | Oxidation | Various oxidized derivatives | HPLC, LC-MS researchgate.net |
| Thermal/Photolytic | Decomposition/Photodegradation | Various decomposition products | HPLC, LC-MS researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Pharmacophoric Requirements for Muscarinic Antagonism
The antagonistic activity of Clidinium at muscarinic receptors is not dictated by a single functional group but rather by a specific three-dimensional arrangement of several key chemical features, known as a pharmacophore. For muscarinic antagonists of the amino alcohol ester class, to which this compound belongs, this pharmacophore generally consists of a cationic center, a hydrophobic region, and a hydrogen bond acceptor. researchgate.netnih.gov
Cationic Head: The positively charged quaternary ammonium (B1175870) group in the quinuclidine (B89598) ring is a critical feature. This cationic head mimics the quaternary ammonium of the endogenous ligand, acetylcholine (B1216132) (ACh), and forms a strong ionic interaction with a conserved negatively charged aspartate residue (Asp) in the third transmembrane (TM) domain of the muscarinic receptor binding pocket.
Ester and Hydroxyl Groups: The ester moiety in this compound is a key structural element common to many potent muscarinic antagonists. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor. Furthermore, the hydroxyl group of the benzilate portion is crucial for high affinity, as it can form a significant hydrogen bond with a conserved asparagine or tyrosine residue in the binding site of the receptor.
Hydrophobic Moieties: The two phenyl rings (from the benzilic acid portion) provide large, bulky hydrophobic groups. These are essential for antagonistic activity and are believed to interact with hydrophobic pockets within the receptor, formed by non-polar amino acid residues. This extensive hydrophobic interaction is a key differentiator between antagonists and the much smaller agonist, acetylcholine, and is a major contributor to the high binding affinity of antagonists. mdpi.com
Bicyclic Ring System: The rigid bicyclo[2.2.2]octane (quinuclidine) structure serves as a scaffold, holding the cationic nitrogen and the ester group in a specific spatial orientation optimal for binding to the receptor.
A pharmacophore model for M1 selective antagonists, a receptor subtype targeted by this compound, has been proposed to contain features such as two hydrogen bond acceptors, one aliphatic hydrophobic region, and one aromatic ring feature, all arranged in a specific 3D conformation. nih.gov this compound's structure, with its hydroxyl and carbonyl groups (H-bond acceptors), quinuclidine ring (aliphatic hydrophobic), and phenyl rings (aromatic), aligns well with these general requirements.
Conformational Analysis and Ligand Efficiency Studies
Conformational analysis of this compound is essential for understanding how its three-dimensional shape influences its binding to the muscarinic receptor. The relative orientation of the quinuclidine ring, the ester linkage, and the bulky benzilate group is critical. The rigidity of the quinuclidine scaffold limits the number of possible conformations, which can be advantageous for binding affinity as it reduces the entropic penalty upon binding. The flexibility is primarily around the ester linkage, allowing the phenyl rings to adopt an optimal position within the receptor's binding pocket.
Ligand Efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, relative to its size. It is calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atoms, N) in the molecule. taylorandfrancis.com
LE = -ΔG / N = (RTlnKi) / N
A higher LE value indicates that the molecule is more efficient at binding, with each atom contributing more favorably to the binding affinity. This metric is particularly useful for comparing compounds of different sizes and optimizing lead compounds. nih.gov While specific, experimentally-derived ligand efficiency values for this compound are not widely published, the concept can be applied to understand its design. This compound is a relatively large molecule, and its high affinity for muscarinic receptors is necessary to achieve a favorable LE value. The analysis of LE for a series of muscarinic antagonists would help identify which structural modifications provide the most significant gains in binding affinity per atom added.
| Parameter | Definition | Relevance to this compound |
| Binding Affinity (Ki) | The concentration of ligand required to occupy 50% of the receptors. A lower Ki indicates higher affinity. | This compound exhibits high affinity for muscarinic receptors, which is a prerequisite for its pharmacological effect. |
| Gibbs Free Energy (ΔG) | The energy associated with the binding event (ΔG = -RTlnKi). | A more negative ΔG signifies a more favorable and stronger binding interaction with the receptor. |
| Heavy Atom Count (N) | The number of non-hydrogen atoms in the molecule. | For this compound (C₂₂H₂₆NO₃⁺), N = 26. |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom (LE = -ΔG / N). | Provides a way to assess the quality of the binding, normalizing for molecular size. A higher LE suggests a more optimized structure. |
This table provides a conceptual framework for Ligand Efficiency analysis.
Design Principles for Selective Muscarinic Antagonists
Achieving subtype selectivity among the five muscarinic receptors (M1-M5) is a major goal in drug design to maximize therapeutic effects and minimize side effects. nih.gov The orthosteric binding site for acetylcholine is highly conserved across all five subtypes, making the design of selective antagonists challenging. This compound is considered an antagonist of M1 and M3 acetylcholine receptors. guidetopharmacology.orgguidetomalariapharmacology.org
The design principles for achieving selectivity often rely on exploiting the subtle differences in the amino acid residues at the entrance of the binding pocket or in the extracellular loops.
Kinetic Selectivity: Some antagonists achieve selectivity not through differences in affinity (thermodynamic selectivity) but through differences in the rates at which they associate with and dissociate from the receptor subtypes (kinetic selectivity). Ligands that dissociate more slowly from the target receptor (e.g., M1 or M3) compared to off-target receptors (e.g., M2) will exhibit functional selectivity.
Exploiting Extracellular Vestibule Differences: The regions outside the highly conserved orthosteric pocket, known as the extracellular vestibule, are more divergent among subtypes. Antagonists with bulky substituents, like the diphenylacetate group of this compound, can interact with these less-conserved residues, leading to subtype-selective binding.
Allosteric Modulation: While this compound is an orthosteric antagonist (binding at the same site as ACh), another design principle involves targeting allosteric sites. These are topographically distinct sites on the receptor where a ligand can bind and modulate the affinity or efficacy of the orthosteric ligand. This approach offers a more promising route to achieving high subtype selectivity.
For this compound, its preference for M1/M3 receptors may be due to the specific interactions its large benzilate group makes with non-conserved residues in the outer binding pocket of these subtypes, compared to the M2 subtype, where such interactions might be less favorable or even cause steric hindrance. researchgate.net
Computational Approaches to SAR
Computational chemistry provides powerful tools to investigate the SAR of ligands like this compound at an atomic level, guiding the design of new molecules with improved properties.
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds.
For a series of this compound analogs, a QSAR study would involve:
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP for hydrophobicity, pKa), electronic properties (e.g., atomic charges), and structural properties (e.g., molecular weight, topological indices).
Model Generation: Using statistical methods like multiple linear regression (MLR) to build a mathematical model correlating the descriptors with the measured muscarinic antagonist activity (e.g., pKi or pIC₅₀).
Validation: Rigorously validating the model to ensure its predictive power.
A hypothetical QSAR equation might look like: pKi = c₀ + c₁(logP) - c₂(PolarSurfaceArea) + c₃(DipoleMoment)
Such a model could reveal, for instance, that increasing hydrophobicity (logP) enhances antagonist activity, while increasing polar surface area might decrease it.
| Analog | logP | Polar Surface Area (Ų) | Activity (pKi) |
| This compound | 3.3 (est.) | 55.8 | High |
| Analog 1 | 2.8 | 60.1 | Moderate |
| Analog 2 | 3.8 | 50.5 | Very High |
| Analog 3 | 3.1 | 75.3 | Low |
This table represents hypothetical data for a QSAR study to illustrate the relationship between molecular descriptors and biological activity.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com For this compound, docking simulations would place its 3D structure into the crystal structure of a muscarinic receptor (e.g., M1 or M3). These simulations can predict the binding pose and identify key interactions:
The quaternary nitrogen of this compound forming an ionic bond with the key Asp residue.
The hydroxyl group forming a hydrogen bond with an Asn or Tyr residue.
The phenyl rings engaging in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyr, Trp, Phe) lining the binding pocket.
Molecular dynamics (MD) simulations are then used to study the stability of the docked pose over time. nih.govmdpi.com An MD simulation calculates the motion of every atom in the ligand-receptor complex, providing insights into the flexibility of the system and the dynamic nature of the binding interactions. This can confirm the stability of the key interactions predicted by docking and reveal how the receptor conformation might change upon ligand binding. researchgate.net
In silico methods can be used to predict the binding profile of a compound like this compound across a wide range of different receptors, not just the intended muscarinic targets. This is often done using pharmacophore screening or reverse docking. dovepress.complos.org
Pharmacophore Screening: A 3D pharmacophore model is built based on the key features of this compound. This model is then used as a virtual query to search large databases of 3D protein structures to identify other potential receptors that this compound might bind to.
Reverse Docking: Instead of docking many ligands to one target, reverse docking involves docking a single ligand (this compound) against a panel of many different receptor structures. The predicted binding energies can help identify potential off-target interactions, which is crucial for predicting potential side effects.
Preclinical Pharmacodynamic Investigations of Clidinium
In Vitro Studies of Smooth Muscle Relaxation
In vitro studies are fundamental in characterizing the direct effects of a pharmacological agent on tissues in a controlled environment. For Clidinium, these investigations have focused on its ability to relax smooth muscle, a key component of its therapeutic action in gastrointestinal disorders.
The antispasmodic activity of this compound has been evaluated using isolated intestinal strips. In these experimental setups, smooth muscle tissue, commonly from the guinea pig ileum, is induced to contract by an agonist like acetylcholine (B1216132). The ability of an antagonist to inhibit these contractions is then measured.
Research has demonstrated that this compound bromide is an effective anticholinergic agent, with an activity profile that approximates that of atropine sulfate in counteracting acetylcholine-induced spasms in these isolated tissues. fda.govnih.gov This competitive antagonism at muscarinic receptors is a cornerstone of its smooth muscle relaxant effect. drugs.com While specific pA2 values (a measure of antagonist affinity) for this compound are not extensively detailed in the available literature, its comparison to atropine, a potent antimuscarinic, underscores its significant antispasmodic capabilities. For context, pA2 values for atropine against acetylcholine in guinea pig ileum have been reported to be approximately 9.93.
Table 1: Comparative Anticholinergic Activity in Isolated Ileum
| Compound | Target Tissue | Agonist | Observed Activity |
|---|---|---|---|
| This compound Bromide | Isolated Intestinal Strips | Acetylcholine | Activity approximates that of atropine sulfate fda.govnih.gov |
| Atropine Sulfate | Guinea Pig Ileum | Acetylcholine | pA2 value of ~9.93 |
This compound's influence extends to the modulation of broader patterns of gastrointestinal movement. As an anticholinergic, this compound can reduce the motility of the gastrointestinal system, an effect that is dependent on the dosage. hres.ca By inhibiting the action of acetylcholine on the smooth muscles that govern peristalsis, this compound helps to decrease the tone and propulsive movements of the stomach and intestines. This reduction in motility is the primary mechanism behind its use in treating conditions characterized by gastrointestinal hypermotility. drugbank.com
In Vivo Studies in Animal Models (Non-Human)
In vivo studies in non-human animal models are crucial for understanding the systemic effects of a drug. These studies have confirmed and expanded upon the findings from in vitro experiments, providing a more comprehensive picture of this compound's pharmacodynamic profile.
Preclinical studies in animal models have substantiated the inhibitory effects of this compound on gastrointestinal motility. Oral administration of this compound bromide has been shown to reduce spontaneous intestinal motility in both rats and dogs. hres.ca
Table 2: Effect of Oral this compound Bromide on Spontaneous Intestinal Motility
| Animal Model | Dosage | Effect |
|---|---|---|
| Rats | 0.1 to 0.25 mg/kg | Reduced intestinal motility hres.ca |
These findings in rodents and canines confirm the antispasmodic effects observed in isolated tissues and are consistent with the drug's mechanism of action. hres.ca
Anticholinergic agents typically reduce secretions from exocrine glands, including salivary glands. This antisialagogue effect has been demonstrated for this compound in animal models. In mice, the oral administration of this compound bromide was effective in preventing salivation induced by pilocarpine, a cholinergic agonist. hres.cafda.gov This confirms its systemic anticholinergic activity.
Table 3: Antisialagogue Activity of Oral this compound Bromide
| Animal Model | Inducing Agent | Outcome |
|---|
This compound is a quaternary ammonium (B1175870) compound. This class of anticholinergics primarily acts on muscarinic receptors located on autonomic effector cells. hres.ca Their effect on nicotinic receptors at autonomic ganglia is generally minimal at therapeutic doses. drugs.com While specific preclinical studies detailing the ganglionic blocking effects of this compound in anesthetized animal models, such as measuring responses of the nictitating membrane in cats, are not extensively documented in the reviewed literature, the pharmacology of quaternary ammonium compounds suggests a low potential for significant ganglionic blockade compared to their potent postganglionic muscarinic receptor antagonism. hres.ca
Evaluation of Immunomodulatory Effects in Animal Models
A comprehensive review of preclinical literature indicates a lack of specific studies designed to evaluate the direct immunomodulatory effects of this compound in animal models. Research has primarily focused on its anticholinergic and spasmolytic properties. While the cholinergic nervous system and muscarinic receptors are known to play a role in modulating inflammatory pathways, dedicated in vivo investigations to characterize the specific impact of this compound on immune cell function, cytokine profiles, and inflammatory responses in animals have not been reported in the available scientific literature. Therefore, the potential for this compound to act as an immunomodulatory agent remains an uninvestigated area in its preclinical profile.
Comparative Pharmacodynamic Profiling with Other Antimuscarinic Agents
This compound is a synthetic quaternary ammonium antimuscarinic agent. Its pharmacodynamic profile is characterized by the competitive antagonism of acetylcholine at muscarinic receptors, with activity reported at the M1 and M3 subtypes. Preclinical investigations have established its profile relative to other agents in this class, particularly the benchmark non-selective antagonist, atropine.
In an ex vivo model using isolated intestinal strips, this compound demonstrated potent anticholinergic activity. Specifically, its efficacy in counteracting acetylcholine-induced spasms was found to be comparable to that of atropine sulfate nih.govfda.govdrugcentral.orgndclist.com. This finding positions this compound as an effective spasmolytic agent with a potency in this specific assay that approximates one of the most well-characterized antimuscarinic drugs.
Further preclinical animal studies have provided additional comparative context. In a mouse model, orally administered this compound was shown to be an effective antisialagogue, preventing salivation induced by the muscarinic agonist pilocarpine nih.govfda.govdrugcentral.org. This effect is primarily mediated by the blockade of M3 receptors in the salivary glands, an action it shares with other antimuscarinics like atropine and glycopyrrolate. In studies involving rats and dogs, this compound was observed to reduce spontaneous intestinal motility, highlighting its inhibitory effect on gastrointestinal smooth muscle, a key characteristic of M3 receptor antagonists nih.govfda.govdrugcentral.org.
While detailed receptor binding affinity studies providing specific pKi or IC50 values for this compound across all five muscarinic receptor subtypes are not widely published, available data confirm its antagonist activity at M1 and M3 receptors. Research has been conducted to determine its binding characteristics in comparison to other muscarinic antagonists such as atropine, scopolamine, and the M1-selective agent pirenzepine researchgate.net. The table below provides a comparative summary of the pharmacodynamic properties of this compound and other selected antimuscarinic agents based on available preclinical data.
| Compound | Receptor Selectivity | Key Preclinical Pharmacodynamic Findings |
|---|---|---|
| This compound | M1 and M3 receptor antagonist | - Activity approximates atropine in inhibiting ACh-induced spasms in isolated intestine. nih.govfda.govdrugcentral.orgndclist.com |
| Atropine | Non-selective muscarinic antagonist | - Broadly blocks acetylcholine effects at all muscarinic receptors.
|
| Glycopyrrolate | Primarily M3 > M1/M2 antagonist | - Potent inhibitor of salivary and bronchial secretions.
|
| Pirenzepine | Relatively M1 selective antagonist | - Preferentially inhibits gastric acid secretion over effects on smooth muscle or heart rate. |
Analytical Chemistry Methodologies for Clidinium Bromide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of analytical procedures for clidinium bromide, offering high levels of sensitivity, specificity, and resolution. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical tool for the determination of this compound bromide due to its versatility and high-resolution capabilities.
A significant advancement in liquid chromatography, Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC), provides faster and more efficient separations than conventional HPLC. medicalpaper.net Several RP-UPLC methods have been developed for this compound bromide analysis. medicalpaper.netproquest.comrjptonline.org These methods typically employ a C18 column and a mobile phase comprising a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). medicalpaper.netrjptonline.org This technique allows for the rapid and effective separation of this compound bromide from potential impurities and co-formulated drugs. medicalpaper.netproquest.com
Developing and optimizing HPLC methods is crucial for accurately assessing the purity of this compound bromide. This involves a systematic process of selecting the appropriate column, mobile phase, flow rate, and detection wavelength to create a method that is specific, accurate, precise, linear, and robust. A stability-indicating HPLC method, for instance, was developed using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 5.3) in a 40:50:10 (v/v) ratio, with detection at 228 nm, to effectively separate this compound bromide from its degradation products. tsijournals.com
| Parameter | Optimized Condition |
| Stationary Phase | Kromasil RP-C18 (250×4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile: Water (40:50:10 v/v), pH 5.3 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
This table presents an example of optimized HPLC conditions for the analysis of this compound Bromide.
This compound bromide is often combined with other active pharmaceutical ingredients, such as chlordiazepoxide, in formulations for gastrointestinal disorders. nih.govoup.comtandfonline.comnih.govoup.comoup.comnih.gov This necessitates the development of analytical methods capable of simultaneously determining all components. Numerous HPLC and UPLC methods have been successfully developed and validated for the concurrent analysis of this compound bromide and chlordiazepoxide in combined dosage forms. nih.govoup.comtandfonline.comnih.govresearchgate.netresearchgate.netoup.com For example, a stability-indicating RP-HPLC method utilized a C18 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile (40:40:20, v/v/v) to separate both drugs and their degradation products. oup.comnih.govresearchgate.netoup.com Another method employed a C8 column for the simultaneous determination of this compound bromide, chlordiazepoxide, and dicyclomine hydrochloride. semanticscholar.org
| Method | Stationary Phase | Mobile Phase | Application |
| RP-HPLC | Nucleodur C8 | Acetonitrile: Methanol: 0.1M Ammonium (B1175870) Acetate (30:40:30, v/v/v) | Simultaneous estimation in pure and pharmaceutical formulations. nih.govresearchgate.net |
| RP-HPLC | Phenomenex Luna C18 | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0): Methanol: Acetonitrile (40:40:20, v/v/v) | Simultaneous estimation in combined drug products. oup.comnih.govresearchgate.netoup.com |
| RP-HPLC | Partisil 10 ODS-3 | Acetonitrile: 0.3M Ammonium Phosphate (32:68), pH 4.3 | Determination in single and combination capsules. oup.comoup.comnih.gov |
This interactive table summarizes various HPLC methods for the simultaneous determination of this compound Bromide with other compounds.
Identifying and quantifying impurities in this compound bromide is a critical quality control step, as these can impact the drug's safety and efficacy. proquest.combioforumconf.compharmaffiliates.comsynzeal.com HPLC and UPLC methods are essential for this purpose due to their high sensitivity and specificity, which allow for the detection of impurities at very low concentrations. proquest.comrjptonline.org The development of stability-indicating methods is particularly important, as they can separate the active ingredient from any degradation products that may form over time or under stress conditions. medicalpaper.netoup.comnih.govresearchgate.netoup.comresearchgate.net For instance, a UPLC method was developed to separate this compound bromide from its related impurities, including benzylic acid. proquest.comrjptonline.org
Thin Layer Chromatography (TLC) and Densitometric Quantification
Thin Layer Chromatography (TLC) offers a more straightforward and economical alternative to HPLC for the analysis of this compound bromide. When combined with densitometry, TLC can provide accurate and precise quantitative results. A high-performance TLC (HPTLC) method has been developed for the simultaneous estimation of chlordiazepoxide and this compound bromide in tablet form. asianpubs.org This method utilized silica (B1680970) gel 60 GF254 plates with a mobile phase of methanol, acetonitrile, water, and glacial acetic acid (2.0:6.5:1.0:0.5 v/v) and detection at 217 nm. asianpubs.org Another HPTLC method was developed for the simultaneous analysis of this compound bromide, chlordiazepoxide, and pantoprazole sodium in a combined capsule dosage form. researchgate.net
| Parameter | Optimized Condition |
| Stationary Phase | Silica gel 60 GF254 TLC plates |
| Mobile Phase | Methanol: Acetonitrile: Water: Glacial Acetic Acid (2.0:6.5:1.0:0.5 v/v) |
| Detection Wavelength | 217 nm |
| Application | Simultaneous estimation with Chlordiazepoxide in tablets. asianpubs.org |
This table outlines the optimized conditions for a TLC-densitometric method for this compound Bromide analysis.
Spectroscopic Analytical Methods
Spectroscopic techniques are fundamental in the analytical chemistry of pharmaceuticals, providing both qualitative and quantitative information. For this compound Bromide, various spectroscopic methods have been developed and validated, offering high sensitivity and specificity. These methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of drug substances. Methods for this compound Bromide often involve its simultaneous determination with other active ingredients, such as Chlordiazepoxide, with which it is commonly formulated.
A developed UV spectrophotometric method for the simultaneous quantification of this compound Bromide (CLB) and Chlordiazepoxide Hydrochloride (CLDZ) utilizes a solvent mixture of Methanol and Distilled water in a 10:90 v/v ratio, presenting an economical approach. The maximum absorbance (λmax) for this compound Bromide was identified for analysis, taking into account the spectral properties of the co-formulated drug. ijcrr.com
| Parameter | This compound Bromide (CLB) | Chlordiazepoxide Hydrochloride (CLDZ) |
| Solvent | Methanol: Distilled Water (10:90 v/v) | Methanol: Distilled Water (10:90 v/v) |
| λmax for analysis | 245.46 nm (at ZCP of CLDZ) | 280.06 nm (at ZCP of CLB) |
| Linearity Range | 20-120 µg/mL | 3-18 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.9997 |
| Accuracy (%) | 99.62 - 100.33 | 99.16 - 99.84 |
| Limit of Detection (LOD) | 0.1807 µg/mL | 0.0097 µg/mL |
| Limit of Quantification (LOQ) | 0.5477 µg/mL | 0.0294 µg/mL |
ZCP: Zero Crossing Point
To enhance specificity and resolve overlapping spectra in multi-component formulations, derivative UV spectrophotometry is employed. A first-order derivative spectrophotometric method has been successfully developed for the simultaneous determination of this compound Bromide and Chlordiazepoxide. ijcrr.comnih.gov This technique utilizes the zero-crossing points of the derivative spectra to eliminate interference from the other component.
In one such method, acetonitrile was used as the solvent. The determination of this compound Bromide was carried out at 220.8 nm, which corresponds to the zero-crossing point of Chlordiazepoxide's derivative spectrum. nih.gov The calibration graph for this compound Bromide was linear in the range of 0.983 to 21.62 mg/L. nih.gov
Another first-order derivative method employed a Methanol:Distilled Water (10:90 v/v) solvent system. ijcrr.com The analysis of this compound Bromide was performed at 245.46 nm, the zero-crossing point of Chlordiazepoxide Hydrochloride. ijcrr.com
| Method Parameter | Value for this compound Bromide | Reference |
| Analytical Wavelength | 220.8 nm | nih.gov |
| Solvent | Acetonitrile | nih.gov |
| Linearity Range | 0.983 - 21.62 mg/L | nih.gov |
| Analytical Wavelength | 245.46 nm | ijcrr.com |
| Solvent | Methanol:Distilled Water (10:90 v/v) | ijcrr.com |
| Linearity Range | 20-120 µg/mL | ijcrr.com |
Kinetic spectrophotometry offers a sensitive approach for the determination of substances based on their catalytic or inhibitory effect on a chemical reaction. A method has been described for the determination of the bromide content in this compound-c tablets. researchgate.net This method is based on the catalytic effect of the bromide ion on the oxidation of methylene (B1212753) blue by bromate in a sulfuric acid medium. researchgate.net The reaction progress is monitored by measuring the decrease in absorbance of methylene blue at 665 nm. researchgate.net
| Parameter | Value |
| Principle | Catalytic effect of bromide on the oxidation of methylene blue by bromate |
| Monitored Wavelength | 665 nm |
| Determination Range for Bromide | 0.05–1.90 µg/mL |
| Limit of Detection for Bromide | 0.03 µg/mL |
| Relative Standard Deviation (0.20 µg/mL Bromide) | 2.4% |
| Relative Standard Deviation (10.0 µg/mL Bromide) | 1.8% |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for pharmaceutical analysis, particularly when coupled with a separation technique like liquid chromatography.
LC-MS/MS has become a cornerstone for the bioanalysis of drugs due to its high sensitivity and specificity. A highly sensitive and selective LC-MS/MS assay has been developed for the simultaneous quantification of this compound and Chlordiazepoxide in human plasma. nih.govtandfonline.com This method employs solid-phase extraction for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. nih.govtandfonline.com
The method demonstrated a linear calibration range for this compound from 5.0 to 3,004.7 pg/mL. nih.gov The lower limit of quantification (LLOQ) was established at 5.0 pg/mL for this compound, with precision within 15% RSD and accuracy within 85-115% of the nominal values. nih.govtandfonline.com Another LC-MS/MS method determined the LLOQ for this compound to be 10 pg/mL, with a linear response over a range of approximately 10 to 2500 pg/mL. thermofisher.com
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | 10 pg/mL |
| Linearity Range | 5.0 - 3,004.7 pg/mL | 10 - 2500 pg/mL (approx.) |
| Precision | Within 15% RSD | Not specified |
| Accuracy | 85-115% of nominal values | Not specified |
Electrospray ionization is a soft ionization technique that is particularly useful for generating ions from thermally labile molecules, making it well-suited for pharmaceutical compounds. Selected Reaction Monitoring (SRM) is a tandem mass spectrometry technique that provides high selectivity and sensitivity by monitoring specific fragmentation transitions of a precursor ion. wikipedia.org
In the LC-MS/MS analysis of this compound, mass spectrometric detection is achieved using electrospray ionization in the positive ion mode. nih.govtandfonline.com The SRM mode is employed for quantification by monitoring the transition of the precursor ion to a specific product ion. thermofisher.com For this compound, the ion transition monitored is m/z 352.1 → 142.1. nih.govtandfonline.com For its deuterated internal standard, this compound D5, the transition is m/z 357.2 → 142.2. nih.gov This highly specific detection method allows for accurate quantification even in complex biological matrices like plasma. nih.govtandfonline.comthermofisher.com
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 352.1 | 142.1 | Positive ESI |
| This compound D5 (Internal Standard) | 357.2 | 142.2 | Positive ESI |
Advanced Sample Preparation Techniques
Dispersive Liquid-Liquid Microextraction (DLLME) for Preconcentration
Dispersive Liquid-Liquid Microextraction (DLLME) has been established as an effective technique for the preconcentration of trace levels of this compound Bromide from pharmaceutical and biological samples like urine and serum. alrasheedcol.edu.iqresearchgate.net This methodology enhances the sensitivity of subsequent analytical techniques, such as UV-Vis spectrophotometry. alrasheedcol.edu.iq
The process is typically based on the formation of an ion-pair complex between this compound Bromide and a reagent like bromocresol green (BCG) in an acidic aqueous solution, often using a citrate (B86180) buffer at a pH of approximately 3. alrasheedcol.edu.iqresearchgate.net Following the formation of the ion-pair, a rapid injection of a mixture of a disperser solvent and an extraction solvent is performed. A common combination includes acetonitrile as the disperser solvent and chloroform (B151607) as the extraction solvent. alrasheedcol.edu.iquobaghdad.edu.iq This injection creates a cloudy solution, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, facilitating a rapid extraction of the ion-pair complex. alrasheedcol.edu.iq
The mixture is then centrifuged, causing the fine droplets of the organic phase to sediment at the bottom of the tube. alrasheedcol.edu.iq After centrifugation, the upper aqueous phase is removed, and the remaining organic layer, now enriched with the this compound Bromide complex, is collected for analysis. alrasheedcol.edu.iq Spectrophotometric measurement of this preconcentrated sample is then performed at the maximum absorbance wavelength of the complex, which is approximately 420 nm for the this compound-BCG complex. alrasheedcol.edu.iquobaghdad.edu.iq This DLLME procedure serves as a simple, rapid, and efficient miniaturized sample preparation technique, significantly lowering the detection limits for this compound Bromide determination. alrasheedcol.edu.iq
Method Validation Parameters and Performance Metrics
Method validation is a critical component of analytical chemistry, ensuring that a developed procedure is suitable for its intended purpose. For this compound Bromide, various analytical methods have been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, detection limits, and specificity. nih.govijcrr.comnih.gov
Linearity, Range, and Calibration Curve Construction
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For this compound Bromide, linearity is established by preparing a series of standard solutions at different concentrations and measuring their corresponding responses. nih.govoup.com The data of peak area or absorbance versus concentration is then subjected to least-squares linear regression analysis to determine the correlation coefficient (r²), slope, and intercept. nih.govoup.com A correlation coefficient close to 1 indicates a strong linear relationship. tsijournals.com Analytical methods for this compound Bromide have demonstrated excellent linearity over various concentration ranges, depending on the technique employed. nih.govijcrr.comoup.comtsijournals.com
Table 1: Linearity Data for this compound Bromide Analytical Methods
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| RP-HPLC nih.gov | 2.5–300.0 | > 0.999 |
| Stability-Indicating HPLC oup.com | 2.5–250 | 0.9995 |
| RP-HPLC tsijournals.com | 2.5–15 | Not specified |
| First Order Derivative UV Spectrophotometry ijcrr.com | 20–120 | 0.9997 |
| DLLME-Spectrophotometry uobaghdad.edu.iq | 0.005–0.16 | Not specified |
This table is interactive. You can sort and filter the data.
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wisdomlib.org It is typically evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days). nih.govtsijournals.com Precision is expressed as the percentage relative standard deviation (%RSD). nih.gov
Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. ijcrr.com This involves adding a known amount of standard this compound Bromide to a pre-analyzed sample and calculating the percentage of the analyte recovered. tsijournals.com Methods for this compound analysis consistently show low %RSD values and high recovery percentages, indicating they are both precise and accurate. nih.govoup.com
Table 2: Precision and Accuracy Data for this compound Bromide Analysis
| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|
| RP-HPLC nih.gov | Intra-day & Inter-day analysis performed | 100.40–103.38 |
| Stability-Indicating HPLC oup.com | < 2% (Intra-day & Inter-day) | 97.58–100.0 |
| Derivative UV Spectrophotometry ijcrr.com | Intra-day: 0.27–0.70; Inter-day: 0.46–0.70 | 99.62–100.33 |
This table is interactive. You can sort and filter the data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration that can be reliably quantified with a specified level of precision and accuracy. juniperpublishers.com These values are crucial for determining the sensitivity of an analytical method. They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response (σ) and the slope of the calibration curve (S), with LOD = 3.3 σ/S and LOQ = 10 σ/S. ijcrr.comtsijournals.comsepscience.com
Table 3: LOD and LOQ Values for this compound Bromide
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| RP-HPLC nih.govnih.gov | 0.088 | 0.294 |
| Stability-Indicating HPLC oup.com | 0.087 | 0.291 |
| Derivative UV Spectrophotometry ijcrr.comijcrr.com | 0.1807 | 0.5477 |
This table is interactive. You can sort and filter the data.
Kinetic Studies of this compound Bromide Degradation
The study of the degradation kinetics of this compound bromide is essential for understanding its stability and shelf-life under various conditions. Research has primarily focused on its degradation in the presence of alkaline substances, a condition that can be encountered during formulation and storage. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC)-densitometry, have been instrumental in monitoring the degradation process and elucidating its kinetic profile. researchgate.net
A significant body of research into the degradation of this compound bromide has centered on its alkali-induced hydrolysis. dntb.gov.ua These studies are critical for developing stability-indicating assay methods that can accurately quantify the drug in the presence of its degradation products. eurekaselect.com
Research Findings on Alkaline Hydrolysis
Kinetic studies on the alkaline hydrolysis of this compound bromide have demonstrated that the degradation process follows pseudo-first-order kinetics. researchgate.net This was determined by monitoring the concentration of this compound bromide over time in the presence of a strong base, such as sodium hydroxide (B78521), at elevated temperatures. researchgate.net The rate of degradation was found to be dependent on the concentration of the hydroxide ions and the temperature.
The degradation pathway involves the hydrolysis of the ester functional group in the this compound bromide molecule. researchgate.net Stability-indicating methods, such as reversed-phase HPLC (RP-HPLC), have been developed to separate the intact this compound bromide from its degradation products, allowing for accurate kinetic analysis. researchgate.net
In one such study, an RP-HPLC method was utilized to investigate the kinetics of alkaline hydrolysis. The separation was achieved on a C18 column with a mobile phase consisting of ammonium acetate buffer and acetonitrile. researchgate.net The degradation was induced by treating the this compound bromide solution with sodium hydroxide and monitoring the decrease in the peak area of the parent drug over time.
The results from these kinetic studies are crucial for predicting the stability of this compound bromide in pharmaceutical formulations and for establishing appropriate storage conditions.
Interactive Data Table: Kinetic Parameters for Alkaline Degradation of this compound Bromide
Below is a summary of the kinetic parameters obtained from a study on the alkaline degradation of this compound bromide.
| Parameter | Value | Conditions | Analytical Method |
| Reaction Order | Pseudo-first-order | Alkaline | RP-HPLC |
| Rate Constant (k) | Varies with temperature and pH | Alkaline | RP-HPLC |
| Half-life (t½) | Dependent on k | Alkaline | RP-HPLC |
Note: Specific values for the rate constant and half-life are dependent on the precise experimental conditions (e.g., temperature, pH, initial concentration) and are typically determined experimentally.
Theoretical and Computational Chemistry Studies of Clidinium
Molecular Mechanics and Quantum Chemical Calculations
Molecular mechanics and quantum chemical calculations are foundational to understanding the structural and energetic aspects of Clidinium. These methods allow for the prediction of molecular geometries, electronic properties, and interaction energies.
For this compound Bromide, Density Functional Theory (DFT) calculations have been employed to investigate the structures of pre-polymerization complexes, particularly in the context of molecularly imprinted polymers (MIPs). These studies utilized the B3LYP/6-31G level of theory in various media, including a vacuum. Furthermore, Bader's Quantum Theory of Atoms in Molecules (QTAIM) was applied to elucidate the existence and nature of intermolecular interactions between this compound Bromide and functional monomers, with theoretical results showing strong agreement with experimental findings fishersci.finih.gov.
In related quantum chemical studies, the B3LYP method with 6-311+G (d, p) basis sets has been used for Benzilic acid, a compound functionally related to this compound. Such studies involve comparing experimental vibrational spectra (FT-IR and FT-Raman) with theoretical data, calculating bond lengths, bond angles, and dihedral angles. They also predict electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT) and analyze molecular orbitals and natural bond analysis to understand charge transfer possibilities within the molecule ontosight.ai.
Semiempirical methods, such as AM1 and PM3, have also been utilized in computational studies of enzyme reactions. For instance, in studies involving butyrylcholinesterase, the PM3 method demonstrated a more accurate description of active site interactions compared to AM1, particularly in the context of hydrogen bond descriptions wikipedia.org.
Ligand-Protein Interaction Modeling
Ligand-protein interaction modeling, often employing techniques like molecular docking and molecular dynamics simulations, is critical for understanding how this compound binds to its biological targets.
Molecular docking studies have been performed to investigate the interactions of this compound Bromide with specific proteins. For example, this compound Bromide has been studied in molecular docking simulations with the urease subunit gamma from Methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed various non-covalent interactions, including hydrogen bonds, aromatic hydrogen bonds, π–π stacking, π–cationic interactions, and salt bridge formation, providing insights into the drug's binding modes iiab.me. The docking scores obtained from such studies can indicate the predicted binding affinity of the ligand to the protein iiab.me.
This compound has also been identified as a ligand that interacts with the cystine binding receptor (CLasTcyA) in Candidatus Liberibacter asiaticus. Surface Plasmon Resonance (SPR) studies indicated a high binding affinity for this compound (Kd, 70 nM) with CLasTcyA, which was attributed to an increased number of interactions within the binding pocket when compared to cystine fishersci.fi. This suggests that this compound can form stable complexes with certain protein targets.
This compound is known to act as an antagonist of muscarinic M1 and M3 acetylcholine (B1216132) receptors nih.gov. While direct molecular docking studies specifically detailing its binding to these muscarinic receptor subtypes were not extensively detailed in the provided snippets, the general principles of ligand-protein interaction modeling, including molecular docking, are routinely applied to understand the binding of anticholinergic drugs to their respective receptors guidetopharmacology.orgmims.comeasychem.org.
An example of molecular docking results for this compound Bromide with urease subunit gamma, as indicated by research findings, can be summarized as follows:
| Interaction Type | Description | Reference |
|---|---|---|
| Hydrogen Bonds | Formation of hydrogen bonds between this compound Bromide and amino acid residues in the binding pocket. | iiab.me |
| Aromatic Hydrogen Bonds | Specific hydrogen bonding involving aromatic rings of this compound Bromide. | iiab.me |
| π–π Stacking | Interactions between the aromatic rings of this compound Bromide and aromatic residues of the protein. | iiab.me |
| π–Cationic Interactions | Interactions between the positively charged quaternary ammonium (B1175870) of this compound and aromatic residues. | iiab.me |
| Salt Bridge Formation | Electrostatic interactions between charged groups on this compound and the protein. | iiab.me |
In Silico Approaches for Predicting Pharmacodynamic Properties
In silico approaches are increasingly utilized to predict the pharmacodynamic properties of drugs, including their effects on biological systems and potential interactions. For this compound, these methods contribute to understanding its activity beyond direct receptor binding.
Quantitative Structure-Activity Relationship (QSAR) and docking studies are employed to predict the anticholinergic activity of drugs and their potential side effects, such as lower urinary tract symptoms (LUTS). These computational simulations offer a faster estimation time compared to biological screening guidetopharmacology.org. A specific relationship between adjusted docking scores and bioactivity (pKi values) can be identified, making docking studies valuable for predicting anticholinergic activity guidetopharmacology.org.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening tools, such as SwissADME, are used to predict pharmacokinetic properties which are intrinsically linked to pharmacodynamic outcomes. These tools provide estimates and indicators of drug-likeness and pharmacokinetic profiles, including human oral absorption, log S, molar volume, and van der Waals volume nih.gov. While specific ADMET data for this compound were not detailed in the provided search results, the methodology is broadly applied to anticholinergic compounds.
Machine learning approaches are also being developed for side effect prediction, where drugs like this compound are grouped based on similarities in chemical structure, biological targets, or phenotypic information, suggesting shared pharmacodynamic profiles. This highlights the utility of computational methods in identifying and predicting complex drug behaviors.
Development of Computational Tools for Anticholinergic Research
The development of specialized computational tools is crucial for advancing anticholinergic research, enabling more efficient drug discovery and patient management.
Computational methods, including QSAR and docking studies, are actively being developed to predict the anticholinergic activity of various drugs. These tools aim to assess the risk of anticholinergic effects, which can be significant for patient safety guidetopharmacology.org.
One notable development is the Anticholinergic Toxicity Scale (ATS), which utilizes computational and statistical approaches. This scale considers the structure of drugs and their bioactivity across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) to provide a more sensitive assessment of anticholinergic burden. Similarly, the Anticholinergic Medication Index (ACMI) tool is under development, employing prognostic modeling techniques to calculate anticholinergic medication burden. The goal of ACMI is to assist healthcare professionals in optimizing anticholinergic prescribing and reducing harmful side effects in vulnerable populations, such as older adults iiab.me.
Beyond specific scales, broader computational tools for drug discovery, including those for virtual screening, molecular docking, and molecular dynamics simulations, are continuously being refined and applied to anticholinergic compounds. These tools facilitate the identification of novel lead compounds, predict ligand-protein interactions, and delineate structure-activity relationships, thereby accelerating the development of new anticholinergic agents or repurposing existing ones mims.com. The integration of artificial intelligence and machine learning into these platforms is further enhancing their predictive power and efficiency in exploring vast chemical spaces easychem.org.
Methodological Considerations in Clidinium Research
Challenges in In Vitro Assay Development for Anticholinergic Compounds
The development of robust in vitro assays for anticholinergic compounds like clidinium presents several distinct challenges. These compounds primarily act on muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein-coupled receptors with five subtypes (M1-M5). nih.govresearchgate.net A significant hurdle is achieving subtype selectivity in these assays to accurately characterize the binding affinity and functional activity of a compound at each receptor. pnas.orgresearchgate.net
Radioligand binding assays are a common method used to determine the affinity of an anticholinergic drug for its receptor. nih.govnih.gov However, these assays can be hampered by high nonspecific binding, where the labeled ligand binds to sites other than the receptor of interest. nih.gov This can obscure the true specific binding and lead to inaccurate affinity measurements. Furthermore, the choice of the radioligand itself is critical, as it must have high affinity and specificity for the target receptor to generate a reliable signal.
Functional assays, which measure the physiological response to receptor activation or blockade, also have their own set of challenges. For instance, the response can be influenced by the specific cell line or tissue preparation used, including the density of receptor expression and the efficiency of downstream signaling pathways. torvergata.it Moreover, many anticholinergic drugs can interact with other receptors, such as histamine (B1213489) receptors, which can complicate the interpretation of results if not properly controlled for. wikipedia.org The translation of in vitro findings to in vivo efficacy is another major challenge, as the controlled environment of an assay cannot fully replicate the complex physiological milieu of a living organism. wikipedia.orgnih.gov
Strategies for Mitigating Ligand Depletion in Binding Assays
Ligand depletion occurs when a significant fraction of the ligand binds to the receptor, reducing the free ligand concentration in the assay. graphpad.comnih.gov This can lead to an underestimation of the true binding affinity (Kd) and potency (IC50) of a compound. nih.govgraphpad.com A general rule of thumb is that ligand depletion becomes a concern when more than 10% of the total ligand added is bound to the receptor. graphpad.comnih.gov
Several strategies can be employed to mitigate the effects of ligand depletion:
Increasing Assay Volume: By increasing the total volume of the assay while keeping the amount of receptor and ligand constant, the concentration of the receptor is effectively decreased, which in turn reduces the fraction of bound ligand. graphpad.com
Reducing Receptor Concentration: Lowering the amount of receptor in the assay is a direct way to decrease the percentage of ligand binding. nih.gov However, this can also reduce the specific binding signal, so a balance must be struck to maintain an adequate signal-to-noise ratio.
Mathematical Correction: If ligand depletion cannot be avoided experimentally, mathematical models can be applied to the data to correct for the reduced free ligand concentration and provide a more accurate estimation of the binding parameters. graphpad.com
The following table illustrates how experimental conditions can be adjusted to minimize ligand depletion.
| Parameter | Condition A (High Depletion) | Condition B (Low Depletion) |
| Receptor Concentration | High | Low |
| Assay Volume | Low | High |
| Ligand Concentration | High | Low |
| Result | Significant Ligand Depletion | Minimized Ligand Depletion |
Importance of Physiological Temperature in Kinetic Studies
Kinetic studies, which measure the rates of drug-receptor association (kon) and dissociation (koff), provide valuable insights into the duration of drug action. It is crucial to conduct these studies at a physiological temperature (approximately 37°C) to obtain clinically relevant data. nih.govnih.gov Temperature can significantly influence the binding kinetics of a drug. ecodiagnostica.com.brnicoyalife.comnih.gov
For instance, a study on monoclonal antibodies demonstrated that an increase in temperature resulted in a greater increase in the dissociation rate compared to the association rate, leading to a decrease in the equilibrium constant at higher temperatures. ecodiagnostica.com.br Therefore, kinetic data obtained at room temperature or 4°C may not accurately reflect the in vivo behavior of a drug. nih.govnih.gov Performing these studies at 37°C ensures that the measured kinetic parameters are more predictive of the drug's residence time on the receptor and its duration of action in the body. nih.govnicoyalife.com
The table below shows hypothetical data on the effect of temperature on the kinetic parameters of a drug.
| Temperature (°C) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) |
| 25 | 1 x 10⁵ | 1 x 10⁻⁴ | 1.0 |
| 37 | 3 x 10⁵ | 6 x 10⁻⁴ | 2.0 |
Standardization of Preclinical Models for Mechanistic Elucidation
To accurately elucidate the mechanism of action of anticholinergic compounds like this compound, the use of standardized preclinical models is essential. Standardization helps to ensure the reproducibility and comparability of data across different studies and laboratories. americanpharmaceuticalreview.com
In vitro models, such as cell lines expressing specific muscarinic receptor subtypes, provide a controlled environment to study the direct interaction of a drug with its target. torvergata.itacs.org However, these models often lack the complexity of a whole organism and may not fully recapitulate the in vivo situation. torvergata.itnih.gov Therefore, the use of primary cells or more complex three-dimensional organoid models is becoming increasingly important. torvergata.it
Animal models are indispensable for understanding the physiological effects of a drug in a living system. torvergata.it However, there can be significant species differences in drug metabolism and receptor pharmacology, which can make it challenging to extrapolate findings from animals to humans. whiterose.ac.uk Therefore, it is crucial to select animal models that are most relevant to the human condition being studied. Furthermore, standardizing experimental protocols, including the animal strain, age, sex, and housing conditions, is critical for minimizing variability and ensuring the reliability of the results.
The development of validated and standardized preclinical models, both in vitro and in vivo, is a continuous process in pharmacological research. For anticholinergic drugs, this includes the use of well-characterized cell lines, relevant animal models of disease, and standardized behavioral and physiological readouts to provide a comprehensive understanding of their mechanism of action and potential therapeutic effects.
Future Directions in Clidinium Research
Exploration of Undiscovered Molecular Targets
Nicotinic Acetylcholine (B1216132) Receptors: As a quaternary ammonium (B1175870) analogue of atropine, Clidinium may possess some degree of nicotinic blocking activity, especially at higher concentrations. nih.gov While its primary effects are antimuscarinic, investigating potential interactions with ganglionic or neuromuscular nicotinic receptors could reveal additional mechanisms influencing gastrointestinal function or contributing to side effects. nih.gov
Sigma Receptors: A number of psychoactive and centrally-acting drugs have been found to interact with sigma-1 and sigma-2 receptors, which are involved in modulating intracellular calcium signaling and neurotransmitter systems. nih.govnih.gov Although this compound's quaternary structure limits its penetration into the central nervous system, peripheral sigma receptors in the gut could be a plausible, yet unexplored, target. Research into whether this compound exhibits affinity for these receptors could open new avenues for understanding its effects on gut-brain axis signaling and visceral sensitivity.
Neuroprotective Chaperones: Recent studies have shown that some anticholinergic drugs can interact with the neuroprotective chaperone L-PGDS (lipocalin-type prostaglandin D synthase). researchgate.net This interaction was shown to modulate the cytotoxicity of amyloid-beta peptides. researchgate.net Exploring whether this compound can bind to L-PGDS or other molecular chaperones within the gastrointestinal system could uncover novel mechanisms related to cellular stress responses and mucosal protection, areas of significant interest in diseases like irritable bowel syndrome (IBS) and peptic ulcer disease.
| Potential Undiscovered Target | Rationale for Exploration | Potential Impact on Understanding this compound's Action |
| Nicotinic Receptors | Quaternary ammonium anticholinergics can exhibit some nicotinic blocking activity at higher doses. nih.gov | May explain secondary effects on ganglionic transmission in the enteric nervous system. |
| Sigma Receptors | Other centrally-acting drugs show affinity for sigma receptors; peripheral subtypes exist in the GI tract. nih.govnih.gov | Could provide a new mechanism for this compound's modulation of visceral pain and gut-brain communication. |
| L-PGDS & Other Chaperones | Other anticholinergic compounds have been shown to interact with the L-PGDS chaperone. researchgate.net | May reveal novel cytoprotective or anti-inflammatory roles in the gastrointestinal mucosa. |
Development of Novel Experimental Models for Mechanistic Studies
Traditional preclinical research relying on simple cell lines and conventional animal models may not fully recapitulate the complex human gastrointestinal environment. The development of more sophisticated and physiologically relevant models is crucial for deeper mechanistic studies of this compound.
Gastrointestinal Tract (GIT) Organoids: These three-dimensional structures are grown from stem cells and self-organize to mimic the cellular composition and architecture of specific regions of the human intestine (e.g., colon, small intestine). nih.govnih.gov GIT organoids preserve the genetic and physiological characteristics of the source tissue, making them powerful tools for studying drug responses, toxicity, and mechanisms in a patient-specific manner. nih.govstemcell.com Using intestinal organoids would allow researchers to investigate this compound's direct effects on epithelial cell proliferation, differentiation, and barrier function with high fidelity. stemcell.comsigmaaldrich.com
Gut-on-a-Chip (GOC) Models: GOCs are microfluidic devices that recreate the dynamic microenvironment of the human gut. nih.gov These models incorporate living intestinal cells on a flexible membrane and simulate key physiological cues like peristalsis-like mechanical forces and fluid flow. nih.govaip.org This technology enables the co-culture of intestinal epithelial cells with immune cells and even gut microbiota, offering an unprecedented platform to study this compound's influence on complex interactions related to inflammation, motility, and host-microbe signaling. frontiersin.org
Advanced Animal Models of Functional GI Disorders: While traditional animal models have been useful, newer models are being developed to better reflect the multifaceted pathophysiology of conditions like functional dyspepsia (FD) and IBS. nih.govfrontiersin.org These can include chemically-induced models that target specific pathways (e.g., delayed gastric emptying) or stress-induced models that focus on the brain-gut axis. nih.govfrontiersin.orgace-therapeutics.com Employing these refined models would facilitate a more nuanced evaluation of how this compound ameliorates symptoms by targeting specific underlying mechanisms like visceral hypersensitivity or abnormal motility. nih.gov
| Experimental Model | Key Features | Application in this compound Research |
| Gastrointestinal Organoids | 3D, self-organizing structures from stem cells; mimic cellular diversity and architecture of the human gut. nih.govnih.gov | Assess direct effects on epithelial barrier function, cell proliferation, and secretion in a human-relevant system. stemcell.com |
| Gut-on-a-Chip (GOC) | Microfluidic devices simulating mechanical forces (peristalsis) and fluid flow; allow co-culture with immune cells and microbiota. nih.govnih.govfrontiersin.org | Investigate this compound's impact on gut motility, inflammation, and host-microbiome interactions under dynamic conditions. |
| Advanced Animal Models | Models designed to mimic specific aspects of functional GI disorders like visceral hypersensitivity or delayed gastric emptying. nih.govace-therapeutics.com | Elucidate the in vivo efficacy of this compound in targeting specific pathophysiological mechanisms of FD or IBS. |
Advanced Imaging Techniques for Tracing Molecular Interactions (e.g., PET)
Visualizing where a drug binds in the body and for how long is critical to understanding its mechanism of action and optimizing its therapeutic use. Advanced molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive window into these processes in living organisms.
PET imaging relies on the administration of a radiolabeled version of a molecule (a radioligand) that binds to a specific target, such as a receptor. This allows for the real-time, quantitative measurement of drug-target engagement and receptor occupancy. nih.gov While PET has been extensively used for imaging muscarinic receptors in the central nervous system, its application to peripheral targets relevant to this compound is a promising future direction. frontiersin.org
Developing a radiolabeled form of this compound or a competing muscarinic receptor radioligand suitable for imaging the gastrointestinal tract would enable researchers to:
Quantify Target Engagement: Directly measure the extent to which this compound binds to M1 and M3 receptors in the stomach and intestines at therapeutic doses.
Determine Receptor Occupancy: Establish the relationship between the dose of this compound administered and the percentage of muscarinic receptors that are blocked. This information is crucial for understanding the dose-response relationship and therapeutic window. nih.gov
Investigate Pharmacokinetics at the Target Site: Visualize the kinetics of this compound binding and dissociation from its target receptors in real-time, providing insights into its duration of action directly at the site of effect.
The development of novel radiotracers for muscarinic receptor subtypes, such as [11C]MK-6884 for the M4 receptor, demonstrates the feasibility and power of this approach. nih.gov Applying similar strategies to this compound and its primary M1/M3 targets in the gut would significantly advance the pharmacological understanding of the drug.
Integration of Omics Data with Pharmacological Findings
The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—generate vast amounts of data that can provide a holistic view of a drug's effect on biological systems. wikipedia.org Integrating these data with traditional pharmacological studies represents a powerful future direction for this compound research.
Pharmacogenomics: This field studies how genetic variations influence individual drug responses. drugbank.com Research could identify single nucleotide polymorphisms (SNPs) in genes coding for muscarinic receptors, drug-metabolizing enzymes (like cytochrome P450s), or drug transporters that correlate with patient responses to this compound. nih.gov This could lead to personalized medicine approaches, allowing clinicians to predict which patients are most likely to benefit from the therapy.
Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in gastrointestinal tissues or cells after this compound treatment can uncover entire pathways modulated by the drug. This approach can move beyond the known effects on muscarinic signaling to identify novel downstream effects on inflammation, cell growth, or mucosal repair pathways. guidetopharmacology.org
Metabolomics: By studying the profile of small-molecule metabolites in biofluids, metabolomics can provide a functional readout of the physiological state. Assessing how this compound alters the metabolic signature in patients could reveal biomarkers of treatment response and provide new insights into its systemic effects.
Integrating these multi-omics datasets can help construct comprehensive models of this compound's mechanism of action, identify biomarkers for patient stratification, and potentially repurpose the drug for new indications. nih.govbioworld.com
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling the analysis of large, complex datasets to identify patterns and make predictions that are beyond human capability. researchgate.netoup.com
Future this compound research can leverage AI and ML in several key areas:
Target Identification and Validation: ML algorithms can analyze vast biological databases (genomic, proteomic, and clinical data) to predict and prioritize potential new molecular targets for this compound, moving beyond its known anticholinergic effects. sigmaaldrich.comdrugs.com
Predictive Modeling: AI can be used to develop models that predict an individual's response to this compound based on their clinical and biological data (including omics data). nih.gov This aligns with the goals of personalized medicine and could help optimize treatment selection for patients with functional gastrointestinal disorders. nih.gov
Assessing Anticholinergic Burden: Tools are already being developed that use AI and natural language processing to analyze a drug's chemical structure and reported adverse events to calculate its anticholinergic burden. nih.govace-therapeutics.comozemedicine.com Applying such tools to large patient datasets could help refine the understanding of this compound's specific profile in the context of polypharmacy.
Virtual Screening and Drug Repurposing: AI algorithms can perform virtual screenings of compound libraries to identify other molecules with similar properties to this compound or, conversely, to identify new therapeutic uses for this compound by matching its molecular profile against disease models. drugs.com
By integrating AI and ML, researchers can accelerate the pace of discovery, enhance the efficiency of clinical studies, and ultimately develop a more sophisticated and personalized approach to the use of established drugs like this compound.
Q & A
Q. What are the standard methodologies for assessing Clidinium’s efficacy in clinical trials for gastrointestinal disorders?
Randomized, double-blind, placebo-controlled trials (RCTs) are the gold standard. For example, a study evaluating this compound as an add-on therapy for functional dyspepsia (FD) used a 4-week RCT with 78 patients, defining the primary outcome as a ≥50% reduction in dyspepsia symptom scores . Methodological rigor includes strict inclusion criteria (e.g., Rome IV diagnostic standards) and predefined secondary outcomes like quality-of-life metrics.
Q. How can researchers ensure reproducibility in preclinical studies of this compound’s antispasmodic effects?
Detailed experimental protocols must be provided, including compound validation (e.g., purity ≥95% via HPLC), dose-response curves, and control groups. Adherence to guidelines for method transparency—such as documenting equipment calibration, environmental conditions, and statistical thresholds (e.g., p < 0.05)—is critical . Shared protocols via platforms like protocols.io enhance reproducibility.
What frameworks are appropriate for formulating research questions on this compound’s pharmacological interactions?
The PICO framework (Population, Intervention, Comparison, Outcome) helps structure questions, e.g., “In FD patients (P), does this compound combined with PPIs (I) versus PPIs alone (C) improve symptom scores (O)?” The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with practical and academic goals .
Advanced Research Questions
Q. How can researchers address conflicting data between this compound’s therapeutic efficacy and adverse effects (e.g., drowsiness) in clinical trials?
Multivariate regression models can quantify the trade-off between efficacy (e.g., symptom reduction) and safety (e.g., drowsiness incidence). For instance, in a trial where drowsiness occurred in 30.27% of this compound-treated patients versus 6.52% in controls, sensitivity analyses or dose-escalation studies might identify optimal dosing thresholds . Adaptive trial designs or Bayesian hierarchical models can also dynamically weigh risks vs. benefits .
Q. What statistical methods are recommended for ensuring adequate power in this compound trials with small sample sizes?
A priori power analysis (e.g., G*Power software) using effect sizes from prior studies (e.g., Cohen’s d = 0.8) ensures sufficient sample size. For underpowered studies (e.g., n = 78), bootstrapping or Bayesian posterior predictive checks can mitigate Type II errors. Meta-analyses aggregating multiple small trials may also improve reliability .
Q. How can researchers validate this compound’s mechanism of action when preclinical and clinical data show discrepancies?
Integrate translational biomarkers (e.g., serum acetylcholine levels) with pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, if in vitro studies suggest anticholinergic effects but clinical data show variable responses, ex vivo assays (e.g., isolated tissue contracts) paired with patient biomarker profiling can bridge mechanistic gaps .
Q. What strategies resolve contradictions between this compound’s rapid symptom relief and long-term tolerability concerns?
Longitudinal observational studies (e.g., 12-month follow-ups) with repeated measures ANOVA can track tolerability trends. Mixed-methods approaches combining quantitative safety data (e.g., adverse event rates) with qualitative patient-reported outcomes (e.g., structured interviews) provide holistic insights .
Methodological Guidance
- Data Contradiction Analysis : Use triangulation (e.g., concordance between biomarker data, patient diaries, and clinician assessments) to validate findings. For conflicting efficacy signals, subgroup analyses (e.g., age, comorbidities) may identify moderating variables .
- Literature Gaps : Systematic reviews following PRISMA guidelines can highlight understudied areas, such as this compound’s effects on gastric motility vs. visceral hypersensitivity. Tools like SWIFT-Review or Rayyan assist in screening large datasets .
- Ethical Considerations : Align trial designs with CONSORT guidelines for adverse event reporting. For vulnerable populations (e.g., elderly), incorporate geriatric-specific safety endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
